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3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid
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Overview
Description
3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid is a complex organic compound that features a benzoic acid core substituted with an amino group and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction, where a suitable azetidine precursor reacts with a dipolarophile under controlled conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling with Benzoic Acid Derivative: The protected azetidine is then coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Free azetidine derivatives.
Scientific Research Applications
3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The Boc-protected azetidine ring can provide rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound features a piperidine ring instead of an azetidine ring and is used as a semi-flexible linker in targeted protein degradation.
4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid: Similar to the compound of interest but lacks the amino group, making it less versatile in certain chemical reactions.
Uniqueness
3-Amino-4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid is unique due to the presence of both an amino group and a Boc-protected azetidine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-amino-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-7-10(8-17)21-12-5-4-9(13(18)19)6-11(12)16/h4-6,10H,7-8,16H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMWXLLYIAHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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